molecular formula C14H9ClO3 B582476 2-Chloro-4-(4-formylphenyl)benzoic acid CAS No. 1261946-48-8

2-Chloro-4-(4-formylphenyl)benzoic acid

Cat. No.: B582476
CAS No.: 1261946-48-8
M. Wt: 260.673
InChI Key: ABOXDRBKMYWVIH-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-formylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a formyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with 4-formylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include steps such as chlorination, formylation, and subsequent purification through recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-Chloro-4-(4-carboxyphenyl)benzoic acid.

    Reduction: 2-Chloro-4-(4-hydroxyphenyl)benzoic acid.

    Substitution: 2-Amino-4-(4-formylphenyl)benzoic acid or 2-Thio-4-(4-formylphenyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(4-formylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific biochemical pathways. The chloro group and formyl group can participate in various interactions, such as hydrogen bonding or covalent bonding, with target molecules.

Comparison with Similar Compounds

2-Chloro-4-(4-formylphenyl)benzoic acid can be compared with other similar compounds, such as:

    2-Chloro-4-(4-methylphenyl)benzoic acid: This compound has a methyl group instead of a formyl group, which affects its reactivity and applications.

    2-Chloro-4-(4-nitrophenyl)benzoic acid: The presence of a nitro group instead of a formyl group significantly alters the compound’s electronic properties and reactivity.

    2-Chloro-4-(4-hydroxyphenyl)benzoic acid:

The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-chloro-4-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOXDRBKMYWVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688917
Record name 3-Chloro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-48-8
Record name 3-Chloro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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